molecular formula C16H19NO4S B2581628 Propyl 2-amino-4-(3,4-dimethoxyphenyl)thiophene-3-carboxylate CAS No. 350997-24-9

Propyl 2-amino-4-(3,4-dimethoxyphenyl)thiophene-3-carboxylate

Cat. No. B2581628
CAS RN: 350997-24-9
M. Wt: 321.39
InChI Key: HVRIAMFZKQLRLY-UHFFFAOYSA-N
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Description

Propyl 2-amino-4-(3,4-dimethoxyphenyl)thiophene-3-carboxylate is a chemical compound used for proteomics research . It has a molecular formula of C16H19NO4S and a molecular weight of 321.4 .


Molecular Structure Analysis

The molecular structure of this compound consists of a thiophene ring, which is a five-membered ring with four carbon atoms and one sulfur atom. Attached to this ring is a carboxylate group (COO-) and an amino group (NH2). The thiophene ring is also substituted with a 3,4-dimethoxyphenyl group .

Scientific Research Applications

Metabolic Pathways

  • In Vivo Metabolism Studies: Some studies have investigated the in vivo metabolism of compounds with structural similarities, shedding light on potential metabolic pathways and metabolite profiles. For instance, a study detailed the metabolic pathways of 4-bromo-2,5-dimethoxyphenethylamine (2C-B) in rats, revealing various metabolites and suggesting the operation of multiple metabolic pathways (Kanamori et al., 2002).

Neuropharmacological Effects

  • Anticonvulsant Activities: Research exploring the anticonvulsant activities of specific compounds might provide insights into the neuropharmacological potential of structurally similar compounds. For instance, the anticonvulsant activity of 2-amino-7-phosphonoheptanoic acid against various convulsants was studied, indicating its potential in modulating excitation and inhibition in the nervous system (Czuczwar & Meldrum, 1982).

Drug Design and Synthesis

  • Synthesis and Pharmacological Evaluation: Several studies have focused on the design, synthesis, and pharmacological evaluation of compounds incorporating thiophene moieties. These studies offer insights into the therapeutic utility and potential pharmacophore models for designing novel therapeutic agents. For example, the synthesis and evaluation of 2-[4-morpholino]-3-aryl-5-substituted thiophenes as anti-inflammatory agents have been reported, generating valuable information on structure-activity relationships (Pillai et al., 2004; Pillai et al., 2003).

Metabolite Identification and Characterization

  • Identification of Metabolites: Studies aiming to identify and characterize the metabolites of various compounds can provide a basis for understanding the metabolism of structurally related compounds. For instance, the metabolites of propargyl alcohol were identified and characterized, offering insights into its in vivo reactivity and potential metabolic pathways (Banijamali et al., 1999).

properties

IUPAC Name

propyl 2-amino-4-(3,4-dimethoxyphenyl)thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO4S/c1-4-7-21-16(18)14-11(9-22-15(14)17)10-5-6-12(19-2)13(8-10)20-3/h5-6,8-9H,4,7,17H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVRIAMFZKQLRLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC(=O)C1=C(SC=C1C2=CC(=C(C=C2)OC)OC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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